

HRO761: A Targeted Approach to Cancers with Microsatellite Instability

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Compound of Interest

Compound Name: **HRO761**

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A comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of the first-in-class WRN helicase inhibitor, **HRO761**, for the treatment of microsatellite instability-high (MSI-H) solid tumors.

Introduction

The Werner syndrome RecQ helicase (WRN) has been identified as a synthetic lethal target in cancer cells characterized by microsatellite instability (MSI).^{[1][2][3][4][5]} This genetic vulnerability arises from the cancer cells' deficiency in mismatch repair (dMMR) mechanisms, making them reliant on WRN for survival. **HRO761** is a potent, selective, and orally bioavailable allosteric inhibitor of WRN helicase, representing a promising new therapeutic strategy for patients with MSI-high (MSI-H) cancers.^{[1][2][4][5][6]} This document provides a detailed technical overview of the discovery, development, and mechanism of action of **HRO761**, along with a summary of its preclinical and clinical evaluation.

Discovery and Optimization

HRO761 was identified through an innovative high-throughput screening and lead optimization strategy.^{[1][3]} The process involved iterative screening with a sensitive assay format, which led to the identification of a single validated hit.^[2] Despite challenges related to high molecular weight, a lipophilic efficiency (LipE)-driven optimization and the use of computational assays to guide "chameleonic" transformations resulted in a molecule with high permeability, low lipophilicity, and low clearance.^[2] This optimization yielded **HRO761**, a compound with

excellent pharmacokinetic profiles across preclinical species, despite a molecular weight exceeding 700 Da.[2]

Mechanism of Action

HRO761 functions as an allosteric inhibitor of the WRN helicase.[1][2][4][5][6] It binds to a novel, non-conserved pocket at the interface of the D1 and D2 helicase domains of the WRN protein.[1][4] This binding event locks the WRN protein in an inactive conformation by inducing a 180-degree rotation of the D1 and D2 domains relative to the ATPyS-bound state.[1] This allosteric inhibition splits the ATP-binding site and displaces the Walker motif, resulting in mixed ATP competition.[1] The inhibition of WRN's helicase activity in MSI-H cancer cells leads to the accumulation of DNA damage, ultimately triggering cell death.[1][4][5][6] Notably, this effect is selective for MSI-H cells, with no impact observed in microsatellite-stable (MSS) cells.[1][4] Furthermore, **HRO761** treatment leads to the degradation of the WRN protein specifically in MSI cells.[1][4][6] The anti-proliferative effects of **HRO761** are independent of the p53 tumor suppressor protein status.[1][4][6]

Preclinical Evaluation

In Vitro Activity

HRO761 has demonstrated potent and selective activity against MSI-H cancer cell lines. The key in vitro activity parameters are summarized in the table below.

Parameter	Value	Cell Line	Assay
Biochemical IC50	100 nM	-	ATPase Assay (at high ATP)
Biochemical IC50	50 nM	-	ATPase Assay
GI50	40 nM	SW48	4-day proliferation assay
GI50 Range	50 - 1,000 nM	Various MSI-H cell lines	10-14 day clonogenic assay

Table 1: In Vitro Activity of **HRO761**[1][7][8]

In Vivo Efficacy

Oral administration of **HRO761** has shown significant dose-dependent anti-tumor activity in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of MSI-H cancers.[1][3][4][5][6]

Model	Dose	Outcome
SW48 CDX	20 mg/kg	Tumor stasis
SW48 CDX	Higher doses	75%-90% tumor regression (sustained for up to 60 days)
MSI CDX and PDX Panel	Not specified	~70% disease control rate (35% stable disease, 30% partial response, 9% complete response)

Table 2: In Vivo Efficacy of **HRO761**[7][9]

In vivo studies also confirmed that **HRO761** treatment leads to a dose-dependent induction of DNA damage.[4][6] Furthermore, combination studies with irinotecan, a topoisomerase I inhibitor, have shown a synergistic effect, resulting in complete tumor regression in vivo and a more sustained response in MSI-H colorectal cancer cell lines.[1][9] The combination was well-tolerated with no observed changes in body weight.[1]

Clinical Development

HRO761 is currently being evaluated in a Phase 1 clinical trial (NCT05838768) to assess its safety, tolerability, and preliminary anti-tumor activity in patients with advanced unresectable or metastatic MSI-H or dMMR solid tumors, including colorectal cancer.[1][4][5][10][11] This is a first-in-human study for **HRO761**.[10][11]

The study consists of several parts:

- Dose Escalation: To determine the recommended dose of **HRO761** as a single agent.[10][11][12]

- Dose Optimization: To further refine the optimal dose.[10][11][12]
- Combination Therapy: To evaluate **HRO761** in combination with pembrolizumab (an anti-PD-1 antibody) or irinotecan.[10][11][12]
- Dose Expansion: To further assess the efficacy of **HRO761** alone or in combination in various MSI-H or dMMR cancers.[10][11][12]

The study is recruiting adult patients (18 years and older) who have progressed on or are intolerant to prior standard therapy.[10][13]

Experimental Protocols

WRN Helicase ATPase Assay

The biochemical potency of **HRO761** was determined using an ATPase assay. The protocol involved incubating the recombinant WRN helicase protein with ATP and **HRO761** at varying concentrations. The rate of ATP hydrolysis was measured to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A similar protocol was used to assess the selectivity of **HRO761** against other RecQ family helicases.[1]

Cell Proliferation and Clonogenic Assays

The anti-proliferative effects of **HRO761** were evaluated using both short-term (4-day) proliferation assays and long-term (10-14 day) clonogenic assays. For the proliferation assay, cancer cell lines were seeded in multi-well plates and treated with a range of **HRO761** concentrations. Cell viability was assessed after a defined period to calculate the GI₅₀ value, the concentration at which cell growth is inhibited by 50%. [1] The clonogenic assay assesses the ability of single cells to form colonies over a longer period, providing a measure of long-term cell survival.[1]

Immunoblotting

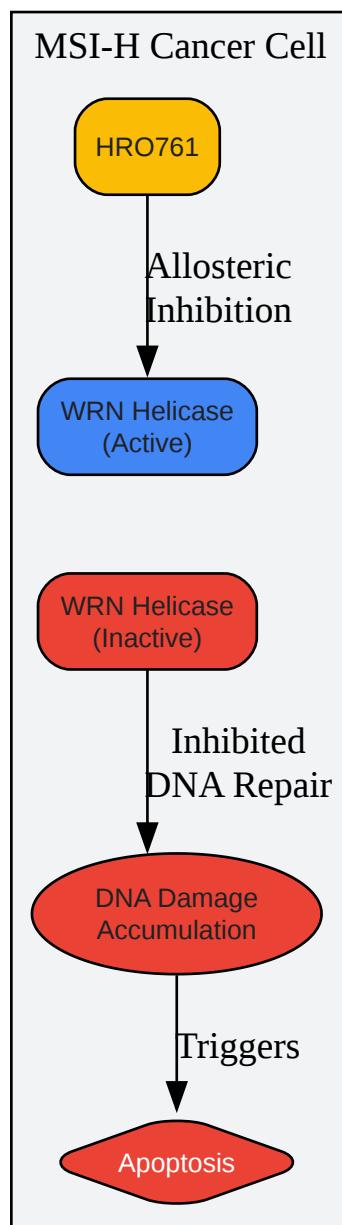
Immunoblotting was used to assess the levels of various proteins involved in the DNA damage response pathway and to confirm the degradation of the WRN protein following **HRO761** treatment. Cells were treated with **HRO761** for specified durations, after which cell lysates were prepared, proteins were separated by gel electrophoresis, transferred to a membrane, and

probed with specific antibodies against proteins of interest such as γH2AX (a marker of DNA double-strand breaks), p53, and WRN itself.[1][6]

Xenograft Models

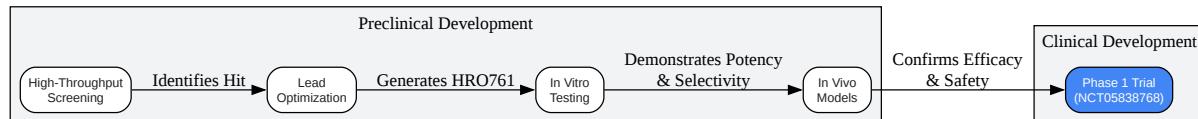
The *in vivo* efficacy of **HRO761** was evaluated in immunodeficient mice bearing tumors derived from either established MSI-H cancer cell lines (CDX models) or from patient tumors (PDX models). **HRO761** was administered orally, and tumor growth was monitored over time.[1][4][5][6] Tumor volumes were measured regularly to assess the anti-tumor activity, and in some studies, tumor tissues were collected for pharmacodynamic analysis of DNA damage markers.[9]

Visualizations



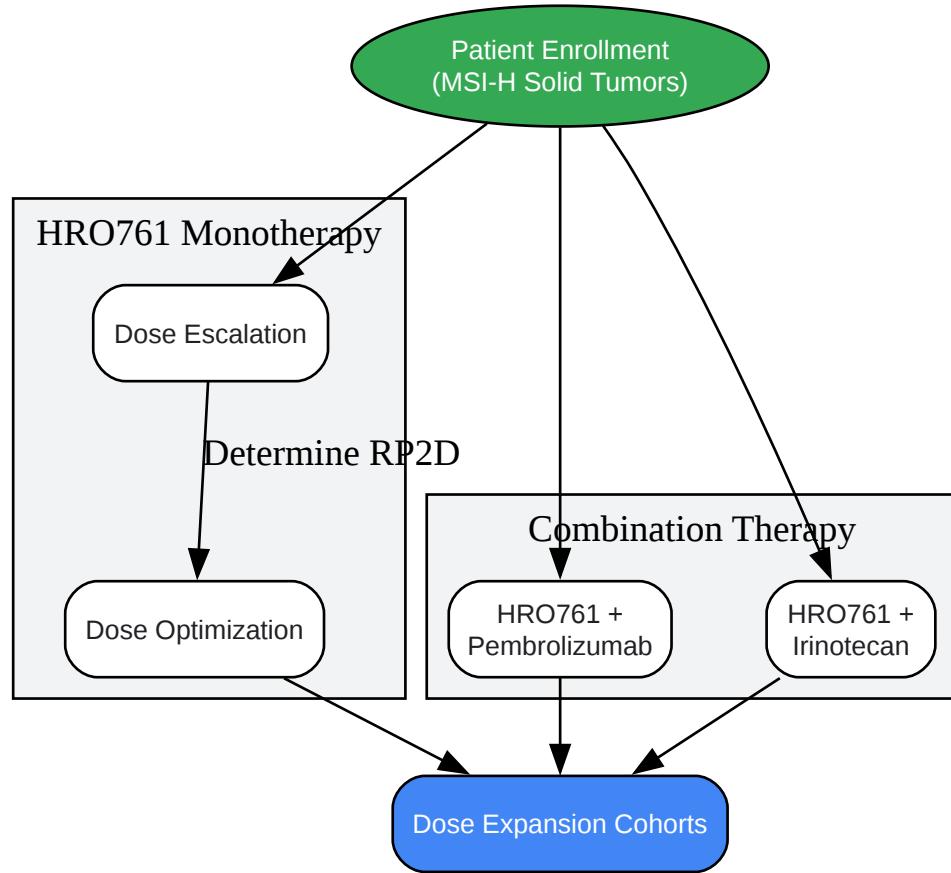
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Caption: Mechanism of action of **HRO761** in MSI-H cancer cells.



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Caption: **HRO761** drug discovery and development workflow.



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Caption: Logical flow of the **HRO761** Phase 1 clinical trial.

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